1,4-Diethylbenzene
Overview
Description
1,4-Diethylbenzene, also known as para-diethylbenzene, is an organic compound with the chemical formula C₁₀H₁₄. It is a derivative of benzene, where two ethyl groups are substituted at the para positions of the benzene ring. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol, benzene, and carbon tetrachloride .
Mechanism of Action
C10H14C_{10}H_{14}C10H14
. It is one of the three isomers of diethylbenzene, which consists of a benzene ring and two ethyl substituents .Target of Action
It’s known that diethylbenzenes are used in a mixture with methyl and/or ethyl biphenyls as a low-temperature heat transfer fluid .
. .Pharmacokinetics
It’s known that 1,4-diethylbenzene has a molecular weight of 1342182 , which may influence its bioavailability.
Result of Action
It’s known that this compound can be used as a low-temperature heat transfer fluid , suggesting it may have thermal properties at the molecular level.
Action Environment
It’s known that this compound has a boiling point of 4567 K , suggesting that its stability and efficacy may be influenced by temperature.
Preparation Methods
1,4-Diethylbenzene can be synthesized through several methods:
Alkylation of Benzene: The most common industrial method involves the alkylation of benzene with ethylene. This process typically occurs in two steps
Use of Zeolite Catalysts: Shape-selective zeolite catalysts can be employed to produce the para isomer with high selectivity.
Grignard Reagent Method: Another synthetic route involves the reaction of diacetylene with ethylmagnesium bromide (a Grignard reagent) to form this compound.
Chemical Reactions Analysis
1,4-Diethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Dehydrogenation: This compound can be dehydrogenated to form divinylbenzene, which is used in the production of crosslinked polystyrene.
Scientific Research Applications
1,4-Diethylbenzene has several applications in scientific research and industry:
Solvent: It is used as a solvent in organic synthesis and chemical reactions.
Heat Transfer Fluid: It is used in a mixture with methyl and/or ethyl biphenyls as a low-temperature heat transfer fluid.
Production of Divinylbenzene: It is dehydrogenated to produce divinylbenzene, which is used in the production of crosslinked polystyrene.
Comparison with Similar Compounds
1,4-Diethylbenzene can be compared with other similar compounds such as:
1,2-Diethylbenzene:
1,3-Diethylbenzene:
Ethylbenzene: A simpler derivative with only one ethyl group attached to the benzene ring.
The uniqueness of this compound lies in its symmetrical structure, which provides distinct physical and chemical properties compared to its isomers.
Properties
IUPAC Name |
1,4-diethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNHSQKRULAAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026711 | |
Record name | 1,4-Diethylbenzene | |
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Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [CHEMINFO] | |
Record name | Benzene, 1,4-diethyl- | |
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Record name | 1,4-Diethylbenzene | |
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Boiling Point |
183.7 °C | |
Record name | 1,4-DIETHYLBENZENE | |
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Flash Point |
55 °C, 132 °F (55 °C) (Closed cup) | |
Record name | 1,4-Diethylbenzene | |
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Record name | 1,4-DIETHYLBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible in ethanol, ethyl ether and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/, In water, 24.8 mg/l @ 25 °C. | |
Record name | 1,4-DIETHYLBENZENE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8620 @ 20 °C/4 °C | |
Record name | 1,4-DIETHYLBENZENE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.06 [mmHg], 1.03 mm Hg @ 25 °C | |
Record name | 1,4-Diethylbenzene | |
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Record name | 1,4-DIETHYLBENZENE | |
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Mechanism of Action |
It is likely that the mechanism of action of the alkylbenzenes under conditions of acute exposure resembles those of the general anesthetics. /Alkylbenzenes/ | |
Record name | 1,4-DIETHYLBENZENE | |
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Impurities |
UNREACTED BENZENE, SPENT ALUMINUM CHLORIDE AND ETHYLBENZENE ARE IMPURITIES OF THE FRIEDEL-CRAFTS REACTION. /ETHYLBENZENES/, Impurities of production are propyl- and butyl-benzenes. /Diethylbenzenes/, Ethyl-, triethyl-, and higher polyethylbenzenes are impurities of the Friedel-Crafts alkylation process. /Diethylbenzenes/ | |
Record name | 1,4-DIETHYLBENZENE | |
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CAS No. |
105-05-5 | |
Record name | 1,4-Diethylbenzene | |
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Record name | 1,4-Diethylbenzene | |
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Record name | Benzene, 1,4-diethyl- | |
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Record name | 1,4-Diethylbenzene | |
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Record name | 1,4-diethylbenzene | |
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Record name | 1,4-DIETHYLBENZENE | |
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Record name | 1,4-DIETHYLBENZENE | |
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Melting Point |
-42.83 °C | |
Record name | 1,4-DIETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-diethylbenzene?
A1: this compound has the molecular formula C10H14 and a molecular weight of 134.22 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have used various spectroscopic techniques to characterize this compound. Ultraviolet absorption spectra have been measured in the 220 to 300 nm region. [] Electron spin resonance (ESR) spectroscopy has been employed to study the conformations of the this compound radical cation in different matrices at low temperatures. [, ] Photoelectron spectroscopy (PES) has also been utilized to investigate the electronic structure and determine inductive and hyperconjugative effects. []
Q3: How does the conformation of this compound radical cation vary with the surrounding matrix?
A3: Studies using ESR spectroscopy have shown that the conformation of the ethyl groups in the this compound radical cation is significantly influenced by the surrounding matrix. For instance, the ethyl conformation in a CCl2FCClF2 matrix differs from that observed in a CCl3CF3 matrix. [, ] This matrix dependence highlights the impact of the environment on the molecule's geometry.
Q4: How does this compound react with cationic platinum(II) complexes?
A4: Research indicates that this compound reacts with cationic platinum(II) complexes, leading to the activation of C−H bonds and the formation of η3-benzyl products. [] Interestingly, the reaction pathway involves initial activation at aryl C−H bonds, followed by intramolecular isomerization to the η3-benzyl product. [] This contrasts with toluene and p-xylene, where initial activation occurs at aryl positions followed by intermolecular conversion. []
Q5: What is the significance of this compound in the synthesis of divinylbenzene?
A5: this compound serves as a crucial precursor in the industrial production of divinylbenzene. [] The selective ethylation of ethylbenzene to this compound is a key step in this process. Divinylbenzene is highly valued for its role in manufacturing cross-linked polystyrene, a versatile polymer with widespread applications. []
Q6: Can this compound be used in separation processes?
A6: Yes, the specific properties of this compound make it suitable as a desorbent in absorptive separation processes. For example, it can be used to separate p-xylene from a mixture of C8 aromatic compounds. [] This application highlights the practical utility of this compound in the chemical industry.
Q7: What catalytic applications utilize this compound?
A7: Research has explored the use of zeolites, specifically H-Y zeolites, in the adsorption of benzene and its derivatives, including this compound. [] The adsorption process is driven by interactions with acidic Brønsted sites within the zeolite framework. [] The differential enthalpies of adsorption provide insights into the strength of these interactions.
Q8: Have computational methods been applied to study this compound?
A8: Yes, computational chemistry techniques such as INDO and CNDO/2 calculations have been employed to study the electronic structure and conformations of substituted benzene cations, including this compound. [] These calculations provide valuable information about molecular geometries, energy levels, and the impact of substituents on electronic properties.
Q9: What are the environmental concerns associated with this compound?
A9: this compound is considered a volatile organic compound (VOC). It's frequently detected in air emissions from industrial wastewater treatment plants, particularly those handling wastewater from chemical manufacturing facilities. [] The presence of this compound in these emissions raises concerns due to its potential adverse effects on the environment and human health.
Q10: How is this compound monitored in environmental samples?
A10: Analytical techniques like thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) are valuable tools for detecting and quantifying this compound in complex environmental samples, including air emissions from industrial wastewater treatment plants. [] The development and validation of reliable analytical methods are crucial for monitoring and assessing the environmental impact of this compound.
Q11: Are there any biological applications of this compound?
A11: While not directly a biological application, research has shown that this compound is one of the active volatile compounds released by Glycyrrhiza uralensis and Alhagi sparsifolia plants when infested with Aphis atrata aphids. [] This volatile blend, including this compound, attracts the predatory beetle, Hippodamia variegata, which preys on the aphids. [] This finding suggests a potential role of this compound in plant defense mechanisms and biological pest control strategies.
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